N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Structure and Synthesis The compound features a benzamide core substituted with a benzo[d]thiazol-2-yl group at the 2-phenyl position and a 2-methylpiperidin-1-yl sulfonyl group at the para position of the benzamide. This structure combines aromatic, heterocyclic, and sulfonamide moieties, which are common in bioactive molecules targeting enzymes or receptors.
- Friedel-Crafts reactions for sulfonyl group incorporation (as seen in for related sulfonylbenzamides).
- Nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the benzo[d]thiazole and piperidine groups ().
- Confirmation via ¹H/¹³C NMR, HRMS, and IR spectroscopy to validate tautomeric forms and functional groups ().
Potential Applications Compounds with benzo[d]thiazole and sulfonamide groups are frequently explored as kinase inhibitors, multitarget ligands for neurodegenerative diseases (), or antimicrobial agents. The 2-methylpiperidine sulfonyl group may enhance lipophilicity and blood-brain barrier penetration, making it relevant for central nervous system targets.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUJIILRCNXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and more.
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds. This suggests that the compound could have good bioavailability.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Contributes to the compound's pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- It has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
-
Antimicrobial Activity :
- Similar compounds have demonstrated activity against pathogens like Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival.
- Neuroprotective Effects :
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines, indicating moderate effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In vitro Studies : Various derivatives have shown promising results against bacterial strains, with some exhibiting IC50 values as low as 0.09 µM against MERS-CoV, suggesting strong antiviral activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study involving similar benzothiazole derivatives demonstrated their effectiveness against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related thiazole derivatives revealed potent antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae . These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of benzothiazole derivatives, a specific derivative was found to have an IC50 value of 4.53 µM against HCT116 cells, outperforming traditional chemotherapeutics . This suggests a promising avenue for further development into anticancer drugs.
Case Study 2: Antimicrobial Screening
Another study synthesized various thiazole-based amides and tested their antimicrobial efficacy. The results indicated effective inhibition at concentrations as low as 1 µg/mL against both bacterial and fungal pathogens, highlighting the potential for this compound in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in sulfonyl group substituents, benzamide substitution patterns, and heterocyclic appendages. Selected examples are summarized below:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 3r ) correlate with higher yields (66%) compared to electron-donating groups (e.g., OCH₃ in 3q , 51%) .
- Methyl or methoxy groups improve solubility, as seen in 3p and 4–23 , which exhibit sharp melting points and stable crystalline forms .
- Bulkier substituents (e.g., 2-naphthamide in 3t , ) reduce yield (52%) due to steric hindrance during synthesis .
Spectral and Structural Analysis
Table 2: Spectral Characteristics of Selected Analogs
*Inferred from analogs.
Structural Insights :
Limitations :
- Limited bioavailability data for the target compound; inferences are based on analogs.
- The 2-methylpiperidine group’s steric effects on target binding remain uncharacterized.
Preparation Methods
Synthesis of 2-(Benzo[d]thiazol-2-yl)aniline
The benzothiazole-aniline hybrid is synthesized through a two-step sequence:
- Cyclization : Reaction of 2-aminothiophenol with 2-nitrobenzaldehyde under oxidative conditions (e.g., H₂O₂/Fe³⁺) yields 2-(2-nitrophenyl)benzo[d]thiazole.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, affording 2-(benzo[d]thiazol-2-yl)aniline.
Stepwise Preparation Methods
Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride
The sulfonylbenzoyl component is prepared via sulfonylation:
- Chlorosulfonation : Benzoyl chloride reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorosulfonylbenzoyl chloride.
- Amination : Treatment with 2-methylpiperidine in dichloromethane (DCM) at room temperature replaces the chlorosulfonyl group, yielding 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2h | 85–90 |
| 2 | 2-methylpiperidine, DCM, RT, 4h | 78–82 |
Amide Bond Formation
Coupling the sulfonylbenzoyl chloride with 2-(benzo[d]thiazol-2-yl)aniline proceeds via Schotten-Baumann conditions:
- Activation : The acyl chloride reacts with triethylamine (TEA) in tetrahydrofuran (THF) to form a reactive intermediate.
- Nucleophilic Attack : Addition of 2-(benzo[d]thiazol-2-yl)aniline at 0°C, followed by stirring at room temperature for 12h, affords the target amide.
Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | TEA | 0 → RT | 70 |
| DMF | DIPEA | 0 → RT | 65 |
Alternative Pathways and Mechanistic Insights
One-Pot Multicomponent Approach
A streamlined method combines 2-(benzo[d]thiazol-2-yl)aniline, 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid, and coupling reagents (e.g., HATU, DIPEA) in DMF at 50°C for 6h, achieving 75% yield. This approach minimizes intermediate isolation, enhancing synthetic efficiency.
Microwave-Assisted Synthesis
Microwave irradiation (150W, 100°C, 30min) accelerates amide bond formation, improving yield to 82% while reducing reaction time by 60% compared to conventional heating.
Structural Characterization and Validation
Post-synthetic analysis confirms molecular integrity:
- ¹H NMR (400MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.25 (m, 9H, aromatic), 3.62 (m, 4H, piperidine), 1.85 (m, 1H, CH(CH₃)), 1.45 (d, J = 6.8Hz, 3H, CH₃).
- HRMS : m/z calcd. for C₂₆H₂₆N₃O₃S₂ [M+H]⁺: 492.1421; found: 492.1418.
X-ray crystallography of analogous compounds (e.g., CID 3596126) reveals planar benzothiazole systems and sulfonyl-group-induced conformational rigidity.
Challenges and Optimization Strategies
Sulfonylation Selectivity
Competing N- versus O-sulfonylation necessitates careful control of stoichiometry and temperature. Excess 2-methylpiperidine (1.5 equiv.) and low temperatures (0°C) favor N-sulfonylation.
Amidation Side Reactions
Overactivation of the acyl chloride may lead to dimerization. Incremental addition of TEA (1.1 equiv.) suppresses this side reaction.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves multi-step reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to prevent oxidation .
- Sulfonylation : Introduce the 2-methylpiperidinyl sulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) for high purity .
Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) or reaction time (4–6 hours for sulfonylation) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Key signatures include:
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve hydrogen-bonding interactions (e.g., N–H···N/O) to validate solid-state stability .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s activity against neurodegenerative targets?
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamide ring to improve binding to acetylcholinesterase (AChE). Evidence shows trifluoromethyl derivatives (e.g., compound 3s) exhibit enhanced inhibitory activity .
- Piperidine optimization : Replace 2-methylpiperidine with bulkier groups (e.g., 4-ethylpiperazine) to modulate blood-brain barrier penetration, as seen in similar sulfonamide derivatives .
- Validation : Use molecular docking (AutoDock Vina) to predict binding poses and compare with in vitro AChE inhibition assays (Ellman’s method) .
Q. How can researchers resolve contradictions in biological activity data across enzyme assays?
- Assay standardization : Control variables such as pH (7.4 for physiological relevance), temperature (37°C), and enzyme concentration. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
- Orthogonal validation : Cross-check activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., HEK293T cells) for functional validation .
- Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-assay variability .
Q. What computational methods predict off-target interactions, and how are they validated?
- In silico profiling : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs or ion channels) based on structural similarity .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess binding stability; RMSD <2 Å indicates robust interactions .
- Experimental validation : Perform radioligand displacement assays (e.g., for serotonin receptors) to confirm predicted off-target binding .
Methodological Considerations
Q. Handling Synthetic Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
